methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate
Description
Methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate is a sulfonamide-derived benzoate ester characterized by a tetrahydropyran (oxane) ring substituted with a hydroxymethyl group at the 4-position. The compound combines a sulfamoyl linkage (-SO₂NH-) with a benzoate ester and a cyclic ether moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(4-hydroxyoxan-4-yl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-20-13(16)11-2-4-12(5-3-11)22(18,19)15-10-14(17)6-8-21-9-7-14/h2-5,15,17H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYSWSKADSRTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate typically involves multiple steps, including the formation of the benzoate ester, the introduction of the sulfamoyl group, and the attachment of the hydroxyoxan-4-yl moiety. Common reagents used in these reactions include methyl benzoate, sulfamoyl chloride, and hydroxyoxan-4-yl derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The benzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the sulfamoyl group can produce amines.
Scientific Research Applications
Methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate to structurally related sulfamoyl benzoates, focusing on synthesis, substituent effects, and functional properties.
Structural Analogues
Substituent Effects
- Hydrophilicity vs. Lipophilicity : The 4-hydroxyoxan-4-ylmethyl group introduces a hydrophilic cyclic ether, contrasting with lipophilic substituents like phenyl (compound 12) or naphthylmethyl (compound 13). This may enhance aqueous solubility compared to analogs with aromatic N-substituents .
Spectroscopic and Analytical Data
While specific data for the target compound are absent, analogous compounds exhibit:
Biological Activity
Methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a sulfonamide group, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of key intermediates through methods such as nucleophilic substitution and condensation reactions.
Chemical Structure:
- Molecular Formula: CHNOS
- Molecular Weight: 299.34 g/mol
This compound exerts its biological effects primarily through the inhibition of specific enzymes. The sulfonamide moiety is known to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes, including pH regulation and ion transport. The compound's high affinity for CA isoforms, particularly CA IX, which is overexpressed in many tumors, suggests potential applications in cancer therapy .
Anticancer Properties
Recent studies have indicated that this compound may exhibit anticancer properties by selectively inhibiting CA IX. This inhibition can lead to the acidification of the tumor microenvironment, thus impairing tumor growth and metastasis. In vitro assays have shown that compounds with similar structures demonstrate binding affinities as low as nM for CA IX .
Antimicrobial Activity
The compound's sulfonamide group also suggests potential antimicrobial properties. Sulfonamides are known for their antibacterial effects by inhibiting bacterial folate synthesis. Preliminary tests have shown that derivatives of methyl benzoates exhibit moderate to good antimicrobial activity against various bacterial strains .
Case Studies
-
Study on Carbonic Anhydrase Inhibition:
- A series of methyl sulfamoyl benzoates were synthesized and tested for their binding affinities to different CA isoforms. The results indicated that modifications to the benzene ring significantly affected binding affinity, with some compounds showing promising anticancer activity due to selective inhibition of CA IX .
- Antimicrobial Screening:
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 299.34 g/mol |
| Binding Affinity (CA IX) | nM |
| Antimicrobial Activity | Moderate to Good |
Q & A
Q. What methods assess compound stability under physiological conditions (e.g., plasma, GI tract)?
- Methodology :
- Simulated Fluids : Incubate in SGF (pH 1.2) and SIF (pH 6.8) at 37°C for 24 hours; quantify degradation via UPLC .
- Plasma Stability Assays : Use human plasma (37°C, 1–24 hours) and analyze parent compound loss .
Notes
- Advanced Techniques : Highlight interdisciplinary approaches (e.g., computational + experimental) to address contradictions .
- Safety Compliance : Align protocols with EU-GHS/CLP regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
